molecular formula C9H11ClN2O2 B8636293 2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine

2-(2-Chloro-6-nitrophenyl)-N-methylethan-1-amine

Cat. No. B8636293
M. Wt: 214.65 g/mol
InChI Key: ZKTLTAWXMCKDEX-UHFFFAOYSA-N
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Patent
US07012089B2

Procedure details

To a solution of methylamine in THF (2 M, 200 mL) was added 2-(2-bromoethyl)-1-chloro-3-nitro-benzene (14.0 g, 0.053 mole) in a pressure bottle, the reaction mixture was stirred at 60° C. overnight and the solvent was removed. The solid residue was treated with sodium hydroxide (1 N, 100 mL) and the aqueous extracted with methylene chloride (2×100 mL). The combined organic layers were washed with water (100 mL), saturated sodium chloride (100 mL), dried (sodium sulfate) and concentrated to provide 11.0 g of the title compound as a light brown oil. 1H NMR (DMSO-d6): 7.70 δ (d, 1H); 7.60 δ (d, 1H); 7.35 δ (t, 1H); 3.15 δ (t, 2H); 2.90 δ (t, 2H); 2.60 δ (s, 3H); 1.60 δ (broad, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-bromoethyl)-1-chloro-3-nitro-benzene
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[CH2:4][CH2:5][C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:15]>C1COCC1>[Cl:15][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([N+:12]([O-:14])=[O:13])[C:6]=1[CH2:5][CH2:4][NH:2][CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
2-(2-bromoethyl)-1-chloro-3-nitro-benzene
Quantity
14 g
Type
reactant
Smiles
BrCCC1=C(C=CC=C1[N+](=O)[O-])Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The solid residue was treated with sodium hydroxide (1 N, 100 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with methylene chloride (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (100 mL), saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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